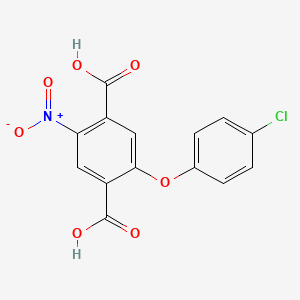

![molecular formula C13H17N3O4S2 B5516309 4-[(diethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5516309.png)

4-[(diethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-[(diethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of similar sulfonamide compounds has been explored in various studies. For instance, Morgan et al. (1990) described the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides, which are related in structure and function (Morgan et al., 1990). Another study by Huang et al. (1980) involved the synthesis of sulfonyl analogues of imidazole-sulfonamides, which share some structural features with the compound (Huang et al., 1980).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed in various studies. Nakayama et al. (1998) investigated the structure of a compound with bis(diethylamino)methylene groups, providing insights into the structural characteristics of similar compounds (Nakayama et al., 1998). Additionally, Subashini et al. (2009) elucidated the structure of a Schiff base with a similar sulfonamide moiety through spectroscopic techniques and X-ray crystallography (Subashini et al., 2009).

Chemical Reactions and Properties

The chemical reactions and properties of sulfonamide compounds have been extensively studied. Ellingboe et al. (1992) described the synthesis and Class III antiarrhythmic activity of 4-[(methylsulfonyl)amino]benzamides and sulfonamides, highlighting the chemical reactivity and potential therapeutic applications of these compounds (Ellingboe et al., 1992).

Physical Properties Analysis

The physical properties of sulfonamide compounds, including stability and solubility, are important for their practical applications. Zhu et al. (2011) presented an efficient strategy for synthesizing dihydropyrazole from propargyl alcohol and N-sulfonylhydrazone, demonstrating the physical properties of these types of compounds (Zhu et al., 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity and potential biological activity, of sulfonamide derivatives have been a subject of interest. Jacobs et al. (1994) explored the synthesis and pharmacological evaluation of fluorinated 3-benzyl-5-indolecarboxamides, which are structurally related and provide insights into the chemical properties of similar compounds (Jacobs et al., 1994).

Wissenschaftliche Forschungsanwendungen

Electrophysiological Activity

Sulfonamide derivatives, such as those described in the work of Morgan et al. (1990), have shown promise in cardiac electrophysiological studies. These compounds, including N-substituted imidazolylbenzamides and benzene-sulfonamides, exhibited potency comparable to potent selective class III agents like sematilide, indicating their potential for treating arrhythmias (Morgan et al., 1990).

Carbonic Anhydrase Inhibition

Another significant area of research involves the inhibition of carbonic anhydrase isoenzymes, which are crucial for various physiological functions. Compounds similar to 4-[(diethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide have been investigated for their inhibitory effects on these enzymes. For instance, Supuran et al. (2013) reported on aromatic sulfonamides showing nanomolar inhibitory concentration ranges against several carbonic anhydrase isoenzymes, highlighting their potential therapeutic applications (Supuran et al., 2013).

Anticancer Activity

The synthesis of pro-apoptotic indapamide derivatives as anticancer agents underscores the potential of sulfonamide derivatives in cancer treatment. Compounds synthesized from indapamide showed significant proapoptotic activity, particularly against melanoma cell lines, suggesting a new avenue for anticancer drug development (Yılmaz et al., 2015).

Antimicrobial Activity

Research on the synthesis of thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology has revealed the potential antimicrobial activity of these compounds. Such studies demonstrate the versatility of sulfonamide derivatives in developing new antimicrobial agents (Sowmya et al., 2018).

Molecular Structure and Gas-phase Acidity Studies

Theoretical studies on the molecular structure and gas-phase acidity of sulfonamides have provided insights into their chemical properties and potential interactions in biological systems. This research is crucial for understanding the behavior of these compounds in various environments and could inform their design and application in medicinal chemistry (Remko, 2003).

Eigenschaften

IUPAC Name |

4-(diethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4S2/c1-4-16(5-2)22(18,19)10-7-11(21-8-10)13(17)14-12-6-9(3)20-15-12/h6-8H,4-5H2,1-3H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJOPUHUESSYOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=NOC(=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

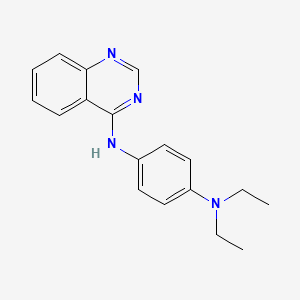

![N-[4-(dimethylamino)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5516239.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-N-ethyl-3-piperidin-3-ylbenzamide](/img/structure/B5516246.png)

![3-(3-methylbutyl)-8-(3-piperidinylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5516269.png)

![ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5516273.png)

![6-[4-(1H-benzimidazol-1-ylacetyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5516284.png)

![N-[4-(cyanomethyl)phenyl]-2-(2,4-difluorophenoxy)acetamide](/img/structure/B5516289.png)

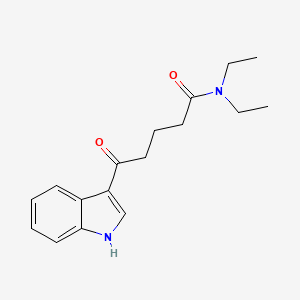

![N-[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5516304.png)

![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5516322.png)

![N-[2-(2-chlorophenyl)ethyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5516326.png)

![2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5516330.png)

![3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate](/img/structure/B5516343.png)